Indirect Muscle Twitch Blockade
In a direct head-to-head structure-activity relationship study using frog sartorius muscle preparations, N-ethyl-1-adamantanamine (NEA) demonstrated markedly greater potency than the parent compound 1-adamantanamine (amantadine) in blocking indirectly elicited muscle twitch [1]. The concentration required for effective blockade was 10 μM for NEA compared to 130 μM for amantadine [1]. This difference is attributed to enhanced interaction with nicotinic acetylcholine receptor (nAChR) ion channels conferred by the N-ethyl substitution [1].
| Evidence Dimension | Inhibition of indirectly elicited muscle twitch (concentration required) |
|---|---|
| Target Compound Data | 10 μM |
| Comparator Or Baseline | Amantadine (1-adamantanamine): 130 μM |
| Quantified Difference | NEA is approximately 13-fold more potent (130/10 = 13) |
| Conditions | Frog sartorius muscle preparations; indirectly elicited twitch assay |
Why This Matters
Researchers investigating nAChR channel pharmacology require lower working concentrations with NEA, reducing solvent load and minimizing off-target effects that may confound experimental interpretation.
- [1] Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane. In Vitro Journal Article. 2025. View Source
